CENPB Human Pre-designed siRNA Set A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

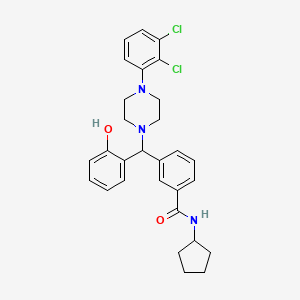

C29H31Cl2N3O2 |

|---|---|

Molecular Weight |

524.5 g/mol |

IUPAC Name |

N-cyclopentyl-3-[[4-(2,3-dichlorophenyl)piperazin-1-yl]-(2-hydroxyphenyl)methyl]benzamide |

InChI |

InChI=1S/C29H31Cl2N3O2/c30-24-12-6-13-25(27(24)31)33-15-17-34(18-16-33)28(23-11-3-4-14-26(23)35)20-7-5-8-21(19-20)29(36)32-22-9-1-2-10-22/h3-8,11-14,19,22,28,35H,1-2,9-10,15-18H2,(H,32,36) |

InChI Key |

IQLVMUSOSDGQHW-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)NC(=O)C2=CC=CC(=C2)C(C3=CC=CC=C3O)N4CCN(CC4)C5=C(C(=CC=C5)Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

The Multifaceted Role of CENP-B in the Orchestration of the Human Cell Cycle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Centromere Protein B (CENP-B) is a key architectural component of the human centromere, playing a critical, albeit complex, role in the faithful segregation of chromosomes during mitosis. While not absolutely essential for cell viability, its presence significantly enhances the fidelity of the cell division process. This technical guide provides an in-depth exploration of the functions of CENP-B throughout the human cell cycle, with a particular focus on its involvement in kinetochore assembly, centromere stability, and its interplay with crucial cell cycle regulators. We present a synthesis of current quantitative data, detailed experimental protocols for studying CENP-B, and visual representations of its functional pathways to serve as a comprehensive resource for researchers in cell biology and drug development.

Introduction: The Architect of the Centromere

The centromere is the specialized chromosomal locus that directs the formation of the kinetochore, the multiprotein complex that attaches to spindle microtubules to mediate chromosome segregation during mitosis. In humans, centromeres are typically characterized by large arrays of α-satellite DNA. CENP-B is a unique DNA-binding protein that specifically recognizes a 17-bp motif, the CENP-B box, which is abundant within these α-satellite repeats on all human chromosomes except the Y chromosome.[1][2] This sequence-specific binding is a foundational aspect of its function, positioning CENP-B as a key organizer of the centromeric chromatin landscape.

CENP-B is a highly conserved protein, underscoring its fundamental importance in mammalian cell division.[3] It possesses a DNA-binding domain at its N-terminus and a dimerization domain at its C-terminus, allowing it to form homodimers that can bridge two distinct CENP-B boxes.[4][5] This dimerization is thought to be crucial for organizing the higher-order structure of centromeric chromatin.[4] While cells can survive without CENP-B, its absence leads to an increased rate of chromosome mis-segregation and aneuploidy, highlighting its role as a critical fidelity factor in mitosis.[1][3]

CENP-B Dynamics and Expression Through the Cell Cycle

The presence and activity of CENP-B are tightly regulated throughout the cell cycle to ensure its functions are executed at the appropriate time.

Cell Cycle-Dependent Expression and Localization

Immunofluorescence studies have revealed that CENP-B is constitutively localized to the centromere throughout the entire cell cycle.[6] However, its expression levels fluctuate. Studies in HeLa cells have shown that CENP-B gene expression is continuous but variable across the different phases of the cell cycle. The highest levels of CENP-B expression are observed in the G2 phase, with the lowest levels occurring during the S phase.[7] This upregulation in G2 may be necessary to prepare the centromeres for the impending assembly of the mitotic machinery.

Quantitative Analysis of CENP-B Levels and Mitotic Fidelity

Quantitative data from multiple studies underscore the importance of maintaining appropriate levels of CENP-B for accurate chromosome segregation. Depletion of CENP-B has been shown to lead to a significant increase in mitotic errors.

| Parameter | Cell Line | Experimental Condition | Quantitative Change | Reference |

| CENP-C Levels at Centromeres | RPE-1 | siRNA-mediated CENP-B depletion | ~50% reduction | [1] |

| MEFs (Mouse Embryonic Fibroblasts) | CENP-B knockout | Significant reduction | [1] | |

| Mitotic Errors (Lagging Chromosomes/Micronuclei) | RPE-1 | siRNA-mediated CENP-B depletion in CENP-A rescue cells | ~2-fold increase in mitotic errors | [1] |

| MEFs | CENP-B knockout | Increased frequency of micronuclei | [1] | |

| HT1080 | siRNA-mediated CENP-B depletion | Increased abnormal spindle morphology | [2] | |

| CENP-B Residence Time at Centromere (G1 Phase) | Human cells | FRAP (Fluorescence Recovery After Photobleaching) | Slow exchanging fraction with a residence time of ~17 minutes | [8] |

| CENP-B Residence Time at Centromere (S Phase) | Human cells | FRAP | Slow exchanging fraction with a residence time of ~14 minutes | [8] |

| CENP-B Residence Time at Centromere (G2 Phase) | Human cells | FRAP | Majority of CENP-B becomes stably associated, with an exchanging population having a residence time of ~55 minutes | [8] |

Core Functions of CENP-B in Mitosis

CENP-B's primary role in the cell cycle is centered around ensuring the proper structure and function of the centromere during mitosis.

A Scaffold for Kinetochore Assembly

The kinetochore is a massive protein complex that assembles on the centromere and serves as the attachment site for spindle microtubules. CENP-B plays a crucial role in the stable assembly of the inner kinetochore, primarily through its interaction with CENP-A and CENP-C.

-

Interaction with CENP-A: CENP-A is a histone H3 variant that is the epigenetic marker of centromere identity. CENP-B directly interacts with the N-terminal tail of CENP-A, and this interaction is important for stabilizing CENP-B at the centromere.[1] Recent studies suggest a collaborative relationship where CENP-A-containing chromatin is more dynamic and accessible, facilitating the binding of CENP-B. In turn, CENP-B binding further opens up the chromatin structure.[9]

-

Stabilization of CENP-C: CENP-C is a cornerstone of the kinetochore, bridging the CENP-A-containing chromatin with the outer kinetochore components that bind to microtubules. CENP-B directly binds to CENP-C and is required to maintain optimal levels of CENP-C at the centromere.[1] In the absence of CENP-B, CENP-C levels are significantly reduced, leading to defects in kinetochore assembly and function.[1]

Ensuring Centromere Integrity and Higher-Order Structure

Through its ability to dimerize and bind to α-satellite DNA, CENP-B is thought to organize centromeric chromatin into a higher-order structure.[4] This organization is not only important for kinetochore assembly but also for the overall integrity of the centromere. The looping of DNA facilitated by CENP-B dimers may contribute to the compaction of the centromere, which is necessary to withstand the pulling forces exerted by the spindle microtubules during anaphase.

CENP-B and Cell Cycle Signaling Pathways

CENP-B's function is intricately linked with the signaling networks that govern mitotic progression, particularly the Aurora B kinase pathway, which is a master regulator of kinetochore-microtubule attachments and the spindle assembly checkpoint (SAC).

The Interplay with Aurora B Kinase

Aurora B kinase is a key component of the chromosomal passenger complex (CPC), which localizes to the inner centromere during early mitosis. Aurora B phosphorylates numerous substrates at the kinetochore to ensure proper chromosome biorientation and to activate the SAC in response to attachment errors.[10] While CENP-B is not a direct regulator of Aurora B, the structural foundation it provides is essential for the proper localization and function of the CPC. The stable platform created by CENP-A and CENP-B allows for the correct positioning of the inner kinetochore components, which in turn recruit the CPC.

Disruption of the centromeric chromatin architecture due to the absence of CENP-B can indirectly affect the signaling output of Aurora B, leading to a failure to correct improper microtubule attachments and a weakened SAC response.

Experimental Protocols

Chromatin Immunoprecipitation Sequencing (ChIP-seq) for CENP-B

This protocol outlines the general steps for performing ChIP-seq to identify the genomic binding sites of CENP-B.

Methodology:

-

Cell Cross-linking: Human cells (e.g., HeLa or RPE-1) are grown to ~80-90% confluency. The cells are treated with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. The reaction is quenched with glycine.

-

Cell Lysis and Chromatin Shearing: Cells are harvested and lysed to isolate nuclei. The chromatin is then sheared into fragments of 200-500 bp using sonication. The efficiency of shearing should be checked on an agarose (B213101) gel.

-

Immunoprecipitation: The sheared chromatin is pre-cleared with protein A/G beads. A specific antibody against CENP-B is then added to the chromatin and incubated overnight at 4°C with rotation. An IgG antibody should be used as a negative control.

-

Immune Complex Capture and Washes: Protein A/G beads are added to capture the antibody-protein-DNA complexes. The beads are then washed sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: The chromatin is eluted from the beads, and the cross-links are reversed by heating at 65°C for several hours in the presence of proteinase K to digest proteins.

-

DNA Purification: The DNA is purified using phenol-chloroform extraction or a commercial DNA purification kit.

-

Library Preparation and Sequencing: The purified DNA fragments are used to prepare a sequencing library, which is then sequenced on a high-throughput sequencing platform.

-

Data Analysis: The sequencing reads are aligned to the human reference genome, and peak calling algorithms are used to identify regions of the genome that are significantly enriched for CENP-B binding.

Immunofluorescence Staining for CENP-B Localization

This protocol describes the steps for visualizing the subcellular localization of CENP-B using immunofluorescence microscopy.[11]

Methodology:

-

Cell Culture and Fixation: Cells are grown on glass coverslips to ~70% confluency. The cells are then fixed with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: The fixed cells are permeabilized with 0.25% Triton X-100 in PBS for 10 minutes to allow antibodies to access intracellular antigens.

-

Blocking: Non-specific antibody binding is blocked by incubating the cells in a blocking buffer (e.g., 1% BSA in PBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The cells are incubated with a primary antibody specific for CENP-B, diluted in the blocking buffer, for 1-2 hours at room temperature or overnight at 4°C.

-

Secondary Antibody Incubation: After washing with PBST, the cells are incubated with a fluorescently labeled secondary antibody that recognizes the primary antibody, diluted in the blocking buffer, for 1 hour at room temperature in the dark.

-

Counterstaining and Mounting: The cell nuclei are counterstained with DAPI. The coverslips are then mounted onto microscope slides using an anti-fade mounting medium.

-

Imaging: The slides are visualized using a fluorescence or confocal microscope.

Cell Cycle Analysis by Flow Cytometry after CENP-B Depletion

This protocol details how to analyze the cell cycle distribution of a cell population after depleting CENP-B using siRNA, followed by propidium (B1200493) iodide (PI) staining and flow cytometry.[12][13]

Methodology:

-

siRNA Transfection: Cells are transfected with siRNA targeting CENP-B or a non-targeting control siRNA using a suitable transfection reagent. The cells are incubated for 48-72 hours to allow for protein depletion.

-

Cell Harvesting: The cells are harvested by trypsinization and washed with cold PBS.

-

Fixation: The cells are fixed by dropwise addition of ice-cold 70% ethanol (B145695) while vortexing. The cells are then incubated on ice for at least 30 minutes or stored at -20°C.

-

Staining: The fixed cells are washed with PBS and then resuspended in a staining solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and RNase A digests RNA to prevent its staining.

-

Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content of the cells.

-

Data Analysis: The data is analyzed to generate a histogram of DNA content. The G1, S, and G2/M populations can be quantified based on their DNA content (2N, between 2N and 4N, and 4N, respectively). Changes in the cell cycle distribution following CENP-B depletion can then be determined.

Conclusion and Future Directions

CENP-B is a critical protein for the maintenance of genome stability in human cells. Its role extends beyond being a simple DNA-binding protein; it is a key architect of the centromere, providing a stable platform for the assembly of the kinetochore and ensuring the fidelity of chromosome segregation. The interplay between CENP-B and the signaling pathways that govern mitosis, such as the Aurora B kinase pathway, highlights the intricate coordination of events required for successful cell division.

For drug development professionals, understanding the nuances of CENP-B function is of paramount importance. As aneuploidy is a hallmark of cancer, targeting the mechanisms that ensure faithful chromosome segregation is a promising therapeutic strategy. While directly targeting CENP-B may be challenging, modulating its interactions with other key mitotic players could offer novel avenues for anti-cancer therapies. Further research into the precise molecular mechanisms by which CENP-B influences the epigenetic landscape of the centromere and its dynamic interactions with the cell cycle machinery will undoubtedly unveil new opportunities for therapeutic intervention.

References

- 1. DNA sequence-specific binding of CENP-B enhances the fidelity of human centromere function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Centromere Protein B Null Mice are Mitotically and Meiotically Normal but Have Lower Body and Testis Weights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A human centromere protein, CENP-B, has a DNA binding domain containing four potential alpha helices at the NH2 terminus, which is separable from dimerizing activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Dynamics of inner kinetochore assembly and maintenance in living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CENP-A and CENP-B collaborate to create an open centromeric chromatin state - PMC [pmc.ncbi.nlm.nih.gov]

- 10. molbiolcell.org [molbiolcell.org]

- 11. UNIT 4.3 Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 12. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 13. corefacilities.iss.it [corefacilities.iss.it]

The Role of Centromere Protein B (CENP-B) in Mitosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Centromere Protein B (CENP-B) is a foundational component of the mammalian centromere, the specialized chromosomal region essential for accurate chromosome segregation during mitosis. While not absolutely essential for cell division, CENP-B plays a crucial role in enhancing the fidelity of this process. It is the only centromeric protein known to bind to a specific DNA sequence, the 17-bp CENP-B box, located within the α-satellite DNA repeats of most human chromosomes. Through its unique DNA-binding capability and interactions with other key centromere proteins, CENP-B contributes to the structural integrity of the centromere, facilitates the assembly of the kinetochore, and acts as a safeguard for genomic stability. This technical guide provides an in-depth exploration of the molecular functions of CENP-B in mitosis, summarizes key quantitative data, details relevant experimental protocols, and visualizes its operational pathways, offering a critical resource for researchers in cell biology and oncology drug development.

Core Functions of CENP-B in Mitosis

CENP-B's primary role in mitosis is to ensure the highest fidelity of chromosome segregation. It achieves this through several interconnected functions:

-

Architectural Scaffolding of the Centromere: CENP-B contains a DNA-binding domain at its N-terminus and a dimerization domain at its C-terminus. This structure allows a CENP-B dimer to bind to two CENP-B boxes, potentially on different DNA strands, thereby organizing the higher-order structure of centromeric chromatin.[1] This architectural role is foundational for building a robust platform for kinetochore assembly.

-

Stabilization of CENP-A Nucleosomes: CENP-B directly interacts with the N-terminal tail of the centromere-specific histone H3 variant, CENP-A.[2][3] In vitro studies have shown that CENP-B binds more stably to CENP-A nucleosomes compared to canonical H3 nucleosomes, and this binding, in turn, stabilizes the CENP-A nucleosome on the DNA.[4] This stabilization is critical as CENP-A is the epigenetic mark that defines centromere identity.

-

Recruitment and Stabilization of CENP-C: CENP-B plays a pivotal role in maintaining optimal levels of Centromere Protein C (CENP-C) at the centromere.[2] CENP-C is a key scaffolding protein that bridges the centromeric chromatin with the outer kinetochore components necessary for microtubule attachment. CENP-B achieves this through a direct physical interaction with CENP-C.[2][5] This function provides a parallel pathway for CENP-C recruitment and maintenance, which is particularly important when the primary CENP-A-dependent pathway is compromised.[2][3][6]

-

Enhancing Chromosome Segregation Fidelity: The structural and recruitment functions of CENP-B culminate in a significant enhancement of chromosome segregation accuracy. Chromosomes that naturally lack CENP-B binding sites, such as the human Y chromosome, exhibit a demonstrably higher rate of mis-segregation.[2] Similarly, experimental depletion of CENP-B leads to a several-fold increase in chromosome mis-segregation and the formation of micronuclei, which are hallmarks of genomic instability.[2][7]

Quantitative Data on CENP-B Function

The functional consequences of CENP-B absence have been quantified in various studies. The following tables summarize key findings on its impact on chromosome segregation and centromere protein levels.

| Parameter | Cell Type | Condition | Observation | Fold Change/Percentage | Reference |

| Micronuclei Formation | Mouse Embryonic Fibroblasts (MEFs) | CENP-B knockout (CENP-B-/-) | Increased frequency of micronuclei | ~2.5-fold increase | [2] |

| Chromosome Mis-segregation | Human DLD-1 cells | CENP-B depletion (siRNA) | Increased overall rate of micronuclei formation | >2-fold increase | [2] |

| Chromosome-Specific Mis-segregation | Human DLD-1 cells | Wild-type | Y chromosome (CENP-B free) mis-segregates at a higher frequency than Chromosome X or 4 | 4-fold higher frequency | [2] |

| Neocentromere Mis-segregation | Human PD-NC4 cells | CENP-B depletion (siRNA) | Increased mis-segregation of a neocentromere-containing chromosome (lacks CENP-B boxes) | ~2-fold increase in micronuclei with the neocentromere | [2] |

| Parameter | Cell Type | Condition | Observation | Percentage Change | Reference |

| Centromeric CENP-C Levels | Mouse Embryonic Fibroblasts (MEFs) | CENP-B knockout (CENP-B-/-) | Reduction in CENP-C protein levels at centromeres | ~40% reduction | [2] |

| Centromeric CENP-C Levels | Human DLD-1 cells | CENP-A N-terminal tail deletion (lacks CENP-B binding) | Reduction in centromere-bound CENP-C | ~50% reduction | [2] |

| Centromeric CENP-A Levels | Mouse Embryonic Fibroblasts (MEFs) | CENP-B knockout (CENP-B-/-) | Reduction in CENP-A protein levels at centromeres | ~30% reduction | [2] |

Signaling and Regulatory Pathways

While CENP-B's role is primarily structural, it is integrated into the broader regulatory network of mitosis. Its function is influenced by and contributes to the assembly of the kinetochore, which is a hub for mitotic signaling, particularly the Spindle Assembly Checkpoint (SAC).

Centromere Assembly Hierarchy

CENP-B is a foundational protein in the assembly of a stable centromere. It acts in concert with the epigenetic determinant CENP-A to create a robust platform for the recruitment of the Constitutive Centromere Associated Network (CCAN), including CENP-C.

References

- 1. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 2. DNA sequence-specific binding of CENP-B enhances the fidelity of human centromere function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Stable complex formation of CENP-B with the CENP-A nucleosome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CENP-B interacts with CENP-C domains containing Mif2 regions responsible for centromere localization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CENP-B creates alternative epigenetic chromatin states permissive for CENP-A or heterochromatin assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CENP-A/CENP-B uncoupling in the evolutionary reshuffling of centromeres in equids - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of CENPB Gene Silencing: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the multifaceted mechanism of action behind CENPB gene silencing and its profound impact on centromere biology and genome stability. Centromere Protein B (CENPB) is a key architectural element of the centromere, playing a pivotal, yet complex, role in kinetochore assembly, heterochromatin formation, and the epigenetic landscape of this critical chromosomal region. Understanding the consequences of its silencing is paramount for research in chromosome segregation, cancer biology, and the development of novel therapeutic strategies.

The Dual Role of CENP-B in Centromere Function

CENPB is a unique DNA-binding protein that recognizes a 17-bp motif known as the CENP-B box, located within the α-satellite DNA repeats of human centromeres.[1][2] Its function is context-dependent, exhibiting a dual role in centromere formation. On one hand, CENP-B is crucial for the de novo formation of centromeres on artificial chromosomes (HACs/MACs).[3] Conversely, when α-satellite DNA is integrated elsewhere in the genome, CENP-B can suppress ectopic centromere formation by promoting heterochromatinization.[3] This is achieved by enhancing histone H3 lysine (B10760008) 9 trimethylation (H3K9me3) and DNA methylation.[3][4]

Mechanisms of CENP-B-Mediated Gene Regulation and Chromatin Remodeling

CENP-B acts as a scaffold, recruiting a host of chromatin-modifying enzymes and structural proteins to the centromere, thereby orchestrating the local chromatin environment. Its silencing disrupts these intricate interactions, leading to a cascade of downstream effects.

Interaction with Histone Modifiers and Chaperones

CENP-B's acidic domain is a hub for protein-protein interactions, recruiting factors that can either promote an open chromatin state permissive for CENP-A loading or a more compact, heterochromatic state.[5][6]

-

Heterochromatin Formation: CENP-B facilitates the recruitment of Suv39h1, a histone methyltransferase responsible for H3K9 trimethylation, a hallmark of heterochromatin.[5][6] This, in turn, can lead to the binding of Heterochromatin Protein 1 (HP1).[5][6]

-

Euchromatin and CENP-A Assembly: Paradoxically, CENP-B also recruits ASH1L, an H3K36 methylase associated with open chromatin, which facilitates CENP-A assembly.[5][6] This suggests CENP-B balances the establishment of these two opposing chromatin states.

-

H3.3 Deposition: CENP-B recruits the Daxx chaperone complex in a SUMO-dependent manner to incorporate the histone variant H3.3 into centromeric repeats.[7] Disruption of this pathway leads to deregulation of epigenetic marks and increased chromosome instability.[7]

Crosstalk with Core Centromere Proteins

Silencing of CENP-B has a significant impact on the localization and stability of other key centromere proteins, particularly CENP-A and CENP-C.

-

CENP-A Stabilization: While not essential for the initial recruitment of the histone H3 variant CENP-A, CENP-B plays a role in stabilizing its presence at the centromere.[8] Depletion of CENP-B can lead to a reduction in centromeric CENP-A levels.[8]

-

CENP-C Recruitment and Stabilization: CENP-B directly binds to CENP-C, a critical component for kinetochore assembly.[8] Silencing CENP-B leads to a significant reduction in centromeric CENP-C levels, thereby compromising kinetochore integrity and increasing chromosome missegregation rates.[8]

Quantitative Effects of CENP-B Silencing

The experimental depletion of CENP-B provides quantitative insights into its role in maintaining centromere protein architecture.

| Parameter Measured | Experimental System | Method of Silencing | Observed Effect | Reference |

| Centromeric CENP-C Levels | DLD-1 cells | siRNA-mediated depletion | ~50% reduction | [8] |

| Centromeric CENP-A Deposition | CENP-A−/− cells rescued with SNAP-tagged CENP-A | siRNA-mediated depletion | Slightly affected | [8] |

| Micronuclei Formation | Mouse Embryonic Fibroblasts (MEFs) | CENP-B knockout | More than two-fold elevation | [8] |

| H3K9me3 Levels | Cells with integrated α-satellite DNA | CENP-B expression | Enhanced deposition | [3] |

| Daxx Association at Centromeres | Human cells | CENP-B depletion | Reduced association | [7] |

| H3.3 Incorporation at Centromeres | Human cells | CENP-B depletion | Reduced incorporation | [7] |

Signaling Pathways and Logical Relationships

The intricate network of interactions involving CENP-B can be visualized to better understand the consequences of its silencing.

Experimental Protocols for CENP-B Gene Silencing

Accurate and reproducible experimental design is critical for studying the effects of CENP-B silencing. The two most common methods are RNA interference (RNAi) and CRISPR/Cas9-mediated gene editing.

siRNA-Mediated Knockdown of CENP-B

This method provides a transient reduction in CENP-B expression.

Materials:

-

Human cell line (e.g., DLD-1, HeLa)

-

siRNA targeting CENP-B (and non-targeting control)

-

Lipofectamine RNAiMAX (or similar transfection reagent)

-

Opti-MEM I Reduced Serum Medium

-

Culture medium and plates

Protocol:

-

Cell Seeding: Plate cells to be 30-50% confluent at the time of transfection.

-

siRNA-Lipid Complex Formation:

-

For each well of a 24-well plate, dilute 20 pmol of siRNA into 50 µL of Opti-MEM.

-

In a separate tube, dilute 1 µL of Lipofectamine RNAiMAX into 50 µL of Opti-MEM and incubate for 5 minutes at room temperature.

-

Combine the diluted siRNA and diluted lipid reagent, mix gently, and incubate for 20-30 minutes at room temperature to allow complex formation.

-

-

Transfection: Add the 100 µL of siRNA-lipid complex to each well.

-

Incubation: Incubate cells for 24-72 hours at 37°C in a CO2 incubator. The optimal time will depend on the cell line and the desired level of knockdown.

-

Analysis: Harvest cells for downstream analysis (e.g., Western blot to confirm knockdown, immunofluorescence to assess protein localization).

CRISPR/Cas9-Mediated Knockout of CENP-B

This method achieves permanent gene disruption.

Materials:

-

Human cell line (e.g., RPE-1, HeLa)

-

Expression vector for Cas9 and sgRNA

-

sgRNA targeting CENP-B (e.g., 5′-GAAGAACAAGCGCGCCATCC-3′)[5][8]

-

GFP expression vector (for co-transfection and cell sorting)

-

Nucleofection system (e.g., Lonza) and appropriate solutions

-

96-well plates for single-cell sorting

-

Genomic DNA extraction kit

-

PCR primers flanking the target site

-

Sanger sequencing reagents

Protocol:

-

sgRNA Cloning: Anneal complementary oligos for the target sequence and ligate them into the sgRNA expression vector.

-

Co-transfection: Co-transfect the sgRNA/Cas9 expression vector and the GFP expression vector into the target cells using nucleofection.

-

FACS Sorting: 48 hours post-transfection, use fluorescence-activated cell sorting (FACS) to isolate single, high-GFP-expressing cells into individual wells of 96-well plates.

-

Clonal Expansion: Culture the single cells to expand the colonies.

-

Genomic DNA Analysis:

-

Extract genomic DNA from the expanded clones.

-

PCR amplify the region of the CENP-B gene targeted by the sgRNA.

-

Sequence the PCR products to identify clones with frameshift mutations in all alleles of the CENP-B gene.

-

-

Validation: Confirm the absence of CENP-B protein expression in knockout clones by Western blotting and immunofluorescence.

Conclusion

The silencing of the CENPB gene sets off a complex cascade of events that remodels the centromeric chromatin landscape and compromises the structural integrity of the kinetochore. This leads to defects in chromosome segregation and an increase in genomic instability, highlighting CENP-B as a critical guardian of centromere function. The detailed mechanisms and protocols outlined in this guide provide a robust framework for researchers and drug development professionals to investigate the multifaceted roles of CENP-B and to explore the potential of targeting centromere biology for therapeutic intervention.

References

- 1. genecards.org [genecards.org]

- 2. sinobiological.com [sinobiological.com]

- 3. CENP-B controls centromere formation depending on the chromatin context - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CENP-B creates alternative epigenetic chromatin states permissive for CENP-A or heterochromatin assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CENP-B creates alternative epigenetic chromatin states permissive for CENP-A or heterochromatin assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CENP-B protects centromere chromatin integrity by facilitating histone deposition via the H3.3-specific chaperone Daxx - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DNA sequence-specific binding of CENP-B enhances the fidelity of human centromere function - PMC [pmc.ncbi.nlm.nih.gov]

The Cellular Phenotype of CENPB Gene Knockdown: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Centromere Protein B (CENP-B) is a constitutive centromere protein that binds to the CENP-B box, a 17-bp sequence within the alpha-satellite DNA of human centromeres.[1][2] While not essential for cell viability in mice, emerging evidence highlights its crucial role in maintaining genomic stability and the epigenetic landscape of the centromere.[3][4] This technical guide provides a comprehensive overview of the cellular phenotypes observed upon CENPB gene knockdown, summarizing key quantitative data, detailing experimental methodologies, and visualizing associated molecular pathways and workflows. This document is intended to serve as a valuable resource for researchers investigating centromere function, chromosome segregation, and the development of novel therapeutic strategies targeting genomic instability in cancer and other diseases.

Introduction

The accurate segregation of chromosomes during cell division is fundamental to the maintenance of genomic integrity. This process is orchestrated by the kinetochore, a complex protein structure assembled on the centromeric region of chromosomes. CENP-B has long been considered a key architectural component of the centromere, proposed to play a role in organizing higher-order chromatin structures.[5] Its function, however, has been a subject of debate, particularly given that CENP-B knockout mice are viable and fertile.[3][4] Despite this, recent studies employing gene knockdown and knockout techniques in human and mouse cell lines have revealed significant cellular consequences of CENP-B depletion, underscoring its importance in the fidelity of chromosome transmission.[6][7] This guide will delve into the specific cellular and molecular alterations resulting from the attenuation of CENP-B expression.

Cellular Phenotypes of CENPB Knockdown

Depletion of CENP-B leads to a range of observable cellular defects, primarily related to chromosome segregation and nuclear organization. The most prominent phenotypes include an increase in chromosomal instability, defects in centromeric cohesion, and alterations in centromeric transcription.

Chromosomal Instability

A primary consequence of CENPB knockdown is an increase in chromosomal instability (CIN).[7][8] This is manifested by an elevated frequency of chromosome mis-segregation during mitosis, leading to the formation of micronuclei and aneuploidy.

Table 1: Quantitative Analysis of Chromosomal Instability Following CENPB Depletion

| Cell Line | Method of CENPB Depletion | Phenotype | Fold Increase vs. Control | Reference |

| Human RPE1 | CRISPR/Cas9 knockout | Micronuclei Formation | ~2-fold | [6] |

| Human DLD-1 | siRNA knockdown | Mitotic Errors | ~2-fold | [6] |

| Mouse Embryonic Fibroblasts (MEFs) | Gene knockout (CENP-B-/-) | Micronuclei Formation | ~4-fold | [6] |

| HEp-2 | CRISPR/Cas9 knockout | Chromosomal Instability (CIN) | Significant increase in deviation from modal chromosome number | [7][8] |

| MCF7 | CRISPR/Cas9 knockout | Chromosomal Instability (CIN) | Significant increase in deviation from modal chromosome number | [7][8] |

| HT1080 | siRNA knockdown | Abnormal Spindle Morphology | Significant increase | [9] |

Altered Centromeric Cohesion and Transcription

CENP-B knockdown has been shown to impact the cohesion between sister centromeres and the transcriptional activity at the centromere.

Table 2: Effects of CENPB Knockdown on Centromeric Cohesion and Transcription

| Cell Line | Method of CENPB Depletion | Observation | Quantitative Change | Reference |

| HeLa Tet-On | siRNA knockdown | Increased centromeric transcription | - | [10] |

| HeLa Tet-On | siRNA knockdown | Strengthened centromeric cohesion | - | [10] |

| HT1080 | siRNA knockdown | Decreased centromeric non-coding RNA levels (Chr 17 & X) | Significant decrease | [9] |

| HeLa | siRNA knockdown | Decreased centromeric non-coding RNA levels | Significant decrease | [9] |

Molecular Mechanisms Underlying CENPB Knockdown Phenotypes

The observed cellular phenotypes upon CENPB knockdown are rooted in its multifaceted role at the centromere. CENP-B influences the recruitment and stability of other key kinetochore proteins and modulates the epigenetic environment of the centromere.

Impact on Kinetochore Protein Localization

CENP-B plays a crucial role in the stable association of CENP-C, a foundational protein for kinetochore assembly, with the centromere.[6] Depletion of CENP-B leads to a significant reduction in centromeric CENP-C levels.

Table 3: Reduction in Centromeric Protein Levels Following CENPB Depletion

| Cell Line | Method of CENPB Depletion | Protein | Reduction in Centromeric Levels | Reference |

| Human RPE1 | CRISPR/Cas9 knockout | CENP-C | ~50% | [6] |

| Human DLD-1 | siRNA knockdown | CENP-C | ~50% | [6] |

| HEK293 | siRNA knockdown | ZFAT | Significant reduction | [9] |

Regulation of Centromeric Chromatin

CENP-B is involved in establishing and maintaining the unique chromatin structure of the centromere. It interacts with factors that regulate histone modifications and the deposition of histone variants. For instance, CENP-B recruits the Daxx chaperone complex to deposit the histone variant H3.3 at centromeres, a process important for heterochromatin integrity.[7]

Caption: CENP-B mediated recruitment of Daxx for H3.3 deposition.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the cellular phenotype of CENPB knockdown.

siRNA-Mediated Knockdown of CENPB

Objective: To transiently reduce the expression of CENPB in cultured cells.

Protocol:

-

Cell Seeding: Plate cells (e.g., HeLa, HT1080) in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.

-

siRNA Preparation: Dilute CENPB-specific siRNA (e.g., Dharmacon SMARTpool, ThermoFisher Silencer Select) and a non-targeting control siRNA in serum-free medium.

-

Transfection Reagent Preparation: In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.

-

Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow for complex formation.

-

Transfection: Add the siRNA-lipid complexes to the cells in a drop-wise manner.

-

Incubation: Incubate the cells for 48-72 hours post-transfection before proceeding with downstream analysis.

-

Validation: Assess knockdown efficiency by Western blotting or qRT-PCR using antibodies or primers specific to CENP-B.

Caption: Workflow for siRNA-mediated gene knockdown.

Immunofluorescence Staining for Micronuclei and Kinetochore Proteins

Objective: To visualize and quantify micronuclei formation and the localization of kinetochore proteins.

Protocol:

-

Cell Culture: Grow cells on glass coverslips.

-

Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block non-specific antibody binding with 5% BSA in PBS for 1 hour.

-

Primary Antibody Incubation: Incubate with primary antibodies against the protein of interest (e.g., anti-CENP-C) diluted in blocking buffer overnight at 4°C.

-

Washing: Wash three times with PBS.

-

Secondary Antibody Incubation: Incubate with fluorescently-labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature in the dark.

-

Counterstaining: Stain the DNA with DAPI (4',6-diamidino-2-phenylindole).

-

Mounting: Mount the coverslips onto glass slides using an anti-fade mounting medium.

-

Imaging: Acquire images using a fluorescence microscope.

-

Quantification: Score the percentage of cells with micronuclei or quantify the fluorescence intensity of kinetochore proteins at the centromeres.

Chromosome Spread Analysis

Objective: To visualize individual chromosomes and assess centromeric cohesion.

Protocol:

-

Mitotic Arrest: Treat cells with a mitotic inhibitor such as nocodazole (B1683961) or colcemid to enrich for mitotic cells.

-

Cell Harvest: Collect the mitotic cells by mitotic shake-off.

-

Hypotonic Treatment: Resuspend the cells in a hypotonic solution (e.g., 75 mM KCl) and incubate at 37°C to swell the cells.

-

Fixation: Fix the cells with freshly prepared Carnoy's fixative (3:1 methanol:acetic acid).

-

Spreading: Drop the fixed cell suspension onto clean, humid glass slides.

-

Staining: Stain the chromosomes with DAPI or Giemsa.

-

Imaging: Visualize the chromosomes under a microscope.

Signaling and Logical Pathways

The depletion of CENP-B initiates a cascade of events that ultimately leads to chromosomal instability. The following diagram illustrates the logical relationship between CENP-B loss and its downstream cellular consequences.

Caption: Logical flow from CENP-B depletion to chromosomal instability.

Conclusion and Future Directions

The knockdown of CENP-B results in a clear and significant cellular phenotype characterized by increased chromosomal instability, driven by defects in kinetochore function and altered centromeric chromatin. While not essential for the viability of every cell type, CENP-B's role in ensuring the high fidelity of chromosome segregation is indisputable. For drug development professionals, the pathways affected by CENP-B depletion, particularly those leading to CIN, may present novel targets for cancer therapy. Future research should focus on elucidating the precise molecular interactions of CENP-B with the chromatin remodeling machinery and the kinetochore, and exploring the therapeutic potential of modulating CENP-B activity in diseases characterized by genomic instability.

References

- 1. Centromere protein B - Wikipedia [en.wikipedia.org]

- 2. A human centromere antigen (CENP-B) interacts with a short specific sequence in alphoid DNA, a human centromeric satellite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The cenpB gene is not essential in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Centromere Protein B Null Mice are Mitotically and Meiotically Normal but Have Lower Body and Testis Weights - PMC [pmc.ncbi.nlm.nih.gov]

- 5. uniprot.org [uniprot.org]

- 6. DNA sequence-specific binding of CENP-B enhances the fidelity of human centromere function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CENP-B protects centromere chromatin integrity by facilitating histone deposition via the H3.3-specific chaperone Daxx - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. CENP-B promotes the centromeric localization of ZFAT to control transcription of noncoding RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to CENPB Protein Interactions and Cellular Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Centromere Protein B (CENPB) is a multifaceted DNA-binding protein crucial for the structural integrity and function of the centromere, the specialized chromosomal region that ensures faithful chromosome segregation during cell division. This technical guide provides a comprehensive overview of CENPB's protein-protein interactions, its pivotal roles in distinct cellular pathways, and detailed methodologies for studying these interactions. A thorough understanding of the CENPB interactome and its associated pathways is essential for developing novel therapeutic strategies targeting chromosomal instability, a hallmark of cancer and various genetic disorders.

CENPB Protein Interactions

CENPB engages in a complex network of interactions that are fundamental to its function in both the assembly of the kinetochore and the regulation of centromeric chromatin. These interactions are critical for the proper recruitment and stabilization of other centromeric proteins.

Core Kinetochore Interactions

CENPB plays a direct role in the formation of the constitutive centromere-associated network (CCAN), a group of proteins that form the foundation of the kinetochore.

-

CENPA (Centromere Protein A): CENPB directly binds to the N-terminal tail of CENP-A, the histone H3 variant that epigenetically defines the centromere. This interaction is crucial for the stable incorporation of CENP-A into centromeric nucleosomes and contributes to the overall stability of the centromeric chromatin.[1][2] While the precise binding affinity is still under investigation, studies have shown that CENPB forms a stable complex with the CENP-A nucleosome.[1]

-

CENPC (Centromere Protein C): CENPB directly interacts with CENP-C, a key scaffolding protein that bridges the inner and outer kinetochore.[2][3] This interaction is vital for the recruitment and stabilization of CENP-C at the centromere, providing a crucial link between the centromeric DNA and the microtubule-binding machinery of the kinetochore.[2][3] Yeast two-hybrid analysis has been instrumental in identifying this interaction.[3]

Interactions in Heterochromatin Regulation

Beyond its role in kinetochore assembly, CENPB is also implicated in the establishment and maintenance of pericentromeric heterochromatin, a repressive chromatin environment flanking the centromere that is essential for proper sister chromatid cohesion.

-

SUV39H1 (Suppressor of Variegation 3-9 Homolog 1): CENPB recruits the histone methyltransferase SUV39H1 to centromeric regions.[4][5] SUV39H1 is responsible for the trimethylation of histone H3 at lysine (B10760008) 9 (H3K9me3), a hallmark of heterochromatin.

-

HP1 (Heterochromatin Protein 1): The H3K9me3 mark generated by SUV39H1 serves as a binding site for HP1, which further promotes the compaction of chromatin into a heterochromatic state.[4][5] The recruitment of this machinery by CENPB highlights its dual role in both establishing an active kinetochore and defining the boundaries of silent heterochromatin.[4][6]

Other Notable Interactions

-

Daxx (Death Domain-Associated Protein): CENPB interacts with the histone chaperone Daxx in a SUMO-dependent manner.[7][8][9] This interaction is required for the deposition of the histone variant H3.3 at centromeres. The recruitment of Daxx by CENPB is mediated by SUMO-2.[10] The SUMO-interacting motifs (SIMs) on Daxx are necessary for its interaction with CENPB.[7]

-

ZFAT (Zinc Finger and AT-Hook Domain Containing): CENPB interacts with the transcription factor ZFAT, and this interaction is involved in the regulation of non-coding RNA transcription at the centromere.[11]

Quantitative Data on CENPB Interactions

While direct binding affinities (Kd values) for many CENPB interactions are not extensively documented in the literature, some quantitative and semi-quantitative data are available.

| Interacting Protein | Method | Quantitative Data | Reference |

| CENP-A Nucleosome | In vitro reconstitution and competitive assay | CENPB binds more stably to CENP-A nucleosomes than to H3 nucleosomes. | [1] |

| CENP-C | Yeast Two-Hybrid | Confirmed direct interaction. | [3] |

| CENP-C motif | Chemical shift perturbation | Kd of 1.4 µM, 0.1 µM, 1.4 µM, and 0.3 µM for binding to chimeric H3 nucleosomes from different species. | [12] |

| Centromeric DNA | Fluorescence Recovery After Photobleaching (FRAP) | Residence time of CENPB at centromeres is 17 ± 7 min in G1 and 14 ± 5 min in S phase. | [13] |

| Daxx | Co-immunoprecipitation | Interaction is dependent on SUMO modification. | [7] |

Cellular Pathways Involving CENPB

CENPB is a key player in two fundamental cellular processes: the assembly of the centromere/kinetochore complex and the regulation of pericentromeric heterochromatin.

Centromere and Kinetochore Assembly Pathway

CENPB is integral to the hierarchical assembly of the kinetochore. Its binding to the CENP-B box on α-satellite DNA initiates a cascade of protein recruitment events.

This pathway illustrates that CENPB, by binding to its specific DNA sequence, acts as a foundational anchor for the assembly of the inner kinetochore proteins CENP-A and CENP-C, which in turn provides the platform for the assembly of the outer kinetochore.[14]

Heterochromatin Formation and Maintenance Pathway

CENPB also plays a crucial, context-dependent role in establishing the heterochromatic landscape of the pericentromere.

This pathway demonstrates that CENPB can initiate a cascade leading to heterochromatin formation by recruiting SUV39H1, which in turn establishes the H3K9me3 mark for HP1 binding and subsequent chromatin compaction.[4][5] This function is thought to be important for preventing the formation of ectopic centromeres.[6]

Experimental Protocols

Studying the intricate interactions of CENPB requires a range of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

Co-Immunoprecipitation (Co-IP) to Detect CENPB-Protein Interactions

This protocol describes the co-immunoprecipitation of a target protein with CENPB from cell lysates, followed by detection by Western blotting.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-CENPB antibody (for immunoprecipitation)

-

Antibody against the protein of interest (for Western blotting)

-

Protein A/G magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)

-

SDS-PAGE gels and Western blotting apparatus

-

Chemiluminescence detection reagents

Workflow:

Detailed Steps:

-

Cell Lysis: Harvest cultured cells and lyse them on ice using a non-denaturing lysis buffer to preserve protein-protein interactions.[15][16][17]

-

Pre-clearing (Optional): To reduce non-specific binding, incubate the cell lysate with Protein A/G beads for 1 hour at 4°C. Pellet the beads and transfer the supernatant to a new tube.[18]

-

Immunoprecipitation: Add the primary antibody against CENPB to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Complex Capture: Add pre-washed Protein A/G magnetic beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the immune complexes.

-

Washing: Pellet the beads using a magnetic stand and wash them three to five times with cold wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by resuspending them in SDS-PAGE sample buffer and boiling for 5-10 minutes.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with an antibody against the suspected interacting protein.

Yeast Two-Hybrid (Y2H) Assay for Identifying Novel CENPB Interactors

The Y2H system is a powerful genetic method to screen for novel protein-protein interactions.

Principle: The assay is based on the modular nature of transcription factors, which have a DNA-binding domain (BD) and a transcriptional activation domain (AD). In the Y2H system, a "bait" protein (e.g., CENPB) is fused to the BD, and a library of "prey" proteins is fused to the AD. If the bait and prey proteins interact, the BD and AD are brought into proximity, reconstituting a functional transcription factor that drives the expression of a reporter gene.

Workflow:

Detailed Steps:

-

Vector Construction: Clone the full-length or a specific domain of CENPB into a bait vector (e.g., pGBKT7). A cDNA library from a relevant cell type or tissue is cloned into a prey vector (e.g., pGADT7).

-

Yeast Transformation: Co-transform a suitable yeast reporter strain (e.g., AH109 or Y2HGold) with the bait and prey library plasmids using a high-efficiency transformation protocol.[19][20][21]

-

Selection of Interactors: Plate the transformed yeast on a selective medium that lacks specific nutrients (e.g., tryptophan, leucine, and histidine). Only yeast cells where the bait and prey proteins interact will be able to grow.

-

Validation of Positive Clones: Pick colonies from the selective plates and perform a secondary screen, such as a β-galactosidase assay, to confirm the interaction and eliminate false positives.

-

Identification of Interacting Proteins: Isolate the prey plasmids from the validated positive yeast colonies. Sequence the cDNA insert to identify the protein that interacts with CENPB.

Chromatin Immunoprecipitation (ChIP) to Study CENPB-DNA Binding

ChIP is used to determine the in vivo association of CENPB with specific DNA sequences, such as the CENP-B box within α-satellite DNA.

Materials:

-

Formaldehyde (B43269) for cross-linking

-

Glycine to quench cross-linking

-

Cell lysis and chromatin shearing buffers

-

Sonicator or micrococcal nuclease for chromatin fragmentation

-

Anti-CENPB antibody for immunoprecipitation

-

Protein A/G magnetic beads

-

Wash buffers of increasing stringency

-

Elution buffer and proteinase K

-

DNA purification kit

-

Primers for qPCR analysis of target DNA regions

Workflow:

Detailed Steps:

-

Cross-linking: Treat cultured cells with formaldehyde to create covalent cross-links between proteins and DNA. Quench the reaction with glycine.[22]

-

Chromatin Preparation: Lyse the cells and isolate the nuclei. Shear the chromatin into fragments of 200-1000 bp using sonication or micrococcal nuclease digestion.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for CENPB overnight at 4°C.

-

Immune Complex Capture: Add pre-blocked Protein A/G beads and incubate for 2-4 hours to capture the antibody-chromatin complexes.

-

Washing: Wash the beads with a series of buffers of increasing stringency to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by heating in the presence of a high salt concentration. Treat with proteinase K to digest proteins.

-

DNA Purification: Purify the immunoprecipitated DNA using a DNA purification kit.

-

Analysis: Analyze the purified DNA by quantitative PCR (qPCR) using primers specific for the CENP-B box and other control regions, or by next-generation sequencing (ChIP-seq) for genome-wide analysis.[23]

Conclusion

CENPB stands as a critical orchestrator of centromere function, with a complex and dynamic network of protein interactions that are essential for both the establishment of a functional kinetochore and the maintenance of the surrounding heterochromatin. Its dual role underscores the intricate regulation required for faithful chromosome segregation. The experimental protocols detailed in this guide provide a robust framework for researchers to further dissect the CENPB interactome and its role in cellular pathways. A deeper understanding of these mechanisms will undoubtedly pave the way for innovative therapeutic interventions targeting diseases associated with chromosomal instability.

References

- 1. Stable complex formation of CENP-B with the CENP-A nucleosome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DNA sequence-specific binding of CENP-B enhances the fidelity of human centromere function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CENP-B interacts with CENP-C domains containing Mif2 regions responsible for centromere localization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CENP-B creates alternative epigenetic chromatin states permissive for CENP-A or heterochromatin assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CENP-B creates alternative epigenetic chromatin states permissive for CENP-A or heterochromatin assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CENP-B controls centromere formation depending on the chromatin context - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. SUMO modification negatively modulates the transcriptional activity of CREB-binding protein via the recruitment of Daxx - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Daxx mediates SUMO-dependent transcriptional control and subnuclear compartmentalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. CENP-B promotes the centromeric localization of ZFAT to control transcription of noncoding RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Conserved Mechanism for Centromeric Nucleosome Recognition by Centromere Protein CENP-C - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Dynamics of inner kinetochore assembly and maintenance in living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A two-step mechanism for epigenetic specification of centromere identity and function - PMC [pmc.ncbi.nlm.nih.gov]

- 15. creative-diagnostics.com [creative-diagnostics.com]

- 16. assaygenie.com [assaygenie.com]

- 17. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]

- 18. bitesizebio.com [bitesizebio.com]

- 19. A High-Throughput Yeast Two-Hybrid Protocol to Determine Virus-Host Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Principle and Protocol of Yeast Two Hybrid System - Creative BioMart [creativebiomart.net]

- 21. Yeast Two-Hyrbid Protocol [proteome.wayne.edu]

- 22. journals.biologists.com [journals.biologists.com]

- 23. researchgate.net [researchgate.net]

The Role of CENPB in Ensuring Faithful Chromosome Segregation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Centromere protein B (CENPB) is a key architectural component of the centromere, the specialized chromosomal region that orchestrates the accurate segregation of chromosomes during cell division. While not absolutely essential for centromere function, a growing body of evidence demonstrates that CENPB plays a critical role in enhancing the fidelity of this process. This technical guide provides an in-depth analysis of the relationship between the CENPB gene and chromosome segregation, detailing its molecular interactions, the quantitative impact of its depletion, and the experimental methodologies used to elucidate its function. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of cell biology, oncology, and drug development who are focused on the mechanisms of genome stability and the therapeutic potential of targeting centromere function.

Introduction: The Centromere and the Guardian of Segregation

The centromere is a complex nucleoprotein structure that serves as the assembly platform for the kinetochore, the machinery that attaches chromosomes to the spindle microtubules during mitosis and meiosis. Errors in chromosome segregation lead to aneuploidy, a hallmark of many cancers and developmental disorders.[1] The integrity of the centromere is therefore paramount for maintaining genomic stability.

Centromere Protein B (CENPB) is a DNA-binding protein that specifically recognizes and binds to a 17-base pair sequence known as the CENP-B box, which is found in the alpha-satellite DNA repeats of most human centromeres.[1] While some chromosomes, like the human Y chromosome, lack CENP-B boxes and can still segregate, the presence of CENPB significantly enhances the accuracy of this process.[1] This guide will explore the multifaceted role of CENPB in chromosome segregation, from its fundamental molecular interactions to the cellular consequences of its absence.

The Core Mechanism: CENPB's Interaction with the Kinetochore Machinery

CENPB's primary contribution to chromosome segregation fidelity lies in its ability to stabilize the foundational components of the kinetochore. It achieves this through direct interactions with two other critical centromere proteins: CENP-A and CENP-C.

-

CENP-A: The histone H3 variant CENP-A is considered the epigenetic marker of the centromere. CENPB has been shown to interact with the N-terminal tail of CENP-A, contributing to the stability of CENP-A nucleosomes at the centromere.[1]

-

CENP-C: CENP-C is a cornerstone protein that acts as a scaffold for the assembly of the outer kinetochore, which directly engages with microtubules. CENPB directly binds to CENP-C, and this interaction is crucial for recruiting and maintaining adequate levels of CENP-C at the centromere.[1][2] Depletion of CENPB leads to a significant reduction in centromeric CENP-C, thereby compromising the structural integrity of the kinetochore.[1][3]

This dual interaction with both the epigenetic foundation (CENP-A) and the primary structural scaffold (CENP-C) positions CENPB as a critical stabilizer of the entire centromere-kinetochore complex.

Signaling Pathway of CENPB in Kinetochore Assembly

Quantitative Impact of CENPB Depletion on Chromosome Segregation

The functional importance of CENPB is starkly illustrated by the consequences of its experimental depletion. Multiple studies have quantified the increase in chromosome segregation errors and the formation of micronuclei—a hallmark of genomic instability—in cells lacking functional CENPB.

| Cell Line | Experimental Condition | Metric | Result | Reference |

| Human RPE-1 | CENPB knockout | Chromosome missegregation rate | Significant increase in chromosome-specific aneuploidy.[4] | [4] |

| Human DLD-1 | CENPB depletion (siRNA) | Micronuclei formation | ~2.5-fold increase in micronuclei frequency.[1] | [1] |

| Mouse Embryonic Fibroblasts (MEFs) | CENPB knockout | Micronuclei formation | ~2-fold increase in micronuclei frequency.[1] | [1] |

| Human HT1080 | CENPB depletion (siRNA) | Abnormal spindle morphology | Significant increase in abnormal spindles.[5] | [5] |

| Cell Line | Experimental Condition | Metric | Result | Reference |

| Human CENP-A −/− cells | CENPB depletion (siRNA) | Centromeric CENP-C levels | ~50% reduction in CENP-C levels.[1] | [1] |

| Drosophila GSCs | CENP-C depletion (RNAi) | Centromeric CENP-A (CID) levels | Significant reduction in CID levels.[6] | [6] |

These data unequivocally demonstrate that while cells can survive without CENPB, its absence significantly compromises the fidelity of chromosome segregation, leading to a state of chromosomal instability.

Experimental Protocols for Studying the CENPB-Chromosome Segregation Axis

A variety of sophisticated experimental techniques are employed to investigate the role of CENPB in centromere function. Below are detailed methodologies for key experiments.

Chromatin Immunoprecipitation (ChIP) for CENPB Binding

ChIP is used to determine the in vivo binding sites of CENPB on chromatin.

-

Cross-linking: Treat cultured cells with 1% formaldehyde (B43269) for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with 125 mM glycine.

-

Cell Lysis and Chromatin Shearing: Harvest and lyse the cells. Shear the chromatin to an average size of 200-1000 bp using sonication or enzymatic digestion (e.g., micrococcal nuclease).

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to CENPB overnight at 4°C. Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

-

Washes: Wash the beads extensively with a series of buffers of increasing stringency to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the immunoprecipitated complexes from the beads and reverse the formaldehyde cross-links by heating at 65°C. Treat with RNase A and Proteinase K to remove RNA and protein.

-

DNA Purification: Purify the DNA using phenol-chloroform extraction or a commercial DNA purification kit.

-

Analysis: Analyze the purified DNA by quantitative PCR (qPCR) using primers specific for alpha-satellite DNA to confirm CENPB binding, or by next-generation sequencing (ChIP-seq) to identify genome-wide binding sites.

Immunofluorescence (IF) for Kinetochore Protein Localization

IF is used to visualize the localization and quantify the levels of CENPB and other kinetochore proteins at the centromere.

-

Cell Culture: Grow cells on glass coverslips to the desired confluency.

-

Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block non-specific antibody binding by incubating in a blocking buffer (e.g., 3% BSA in PBS) for 1 hour.

-

Primary Antibody Incubation: Incubate with primary antibodies diluted in blocking buffer (e.g., rabbit anti-CENPB and mouse anti-CENPC) for 1-2 hours at room temperature or overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells with PBS and then incubate with fluorescently labeled secondary antibodies (e.g., anti-rabbit Alexa Fluor 488 and anti-mouse Alexa Fluor 594) for 1 hour at room temperature, protected from light.

-

Counterstaining and Mounting: Counterstain the DNA with DAPI and mount the coverslips on microscope slides with an anti-fade mounting medium.

-

Imaging: Visualize the stained cells using a fluorescence or confocal microscope. The intensity of the fluorescent signal at the centromeres can be quantified to measure protein levels.

Live-Cell Imaging of Chromosome Segregation

Live-cell imaging allows for the real-time visualization of chromosome dynamics during mitosis in living cells.

-

Cell Line Generation: Generate a stable cell line that expresses a fluorescently tagged histone, such as H2B-GFP or H2B-mCherry, to visualize the chromosomes.

-

Cell Culture and Transfection: Culture the cells in a glass-bottom imaging dish. If studying the effect of CENPB depletion, transfect the cells with siRNAs targeting CENPB 48-72 hours prior to imaging.

-

Microscopy Setup: Place the imaging dish on the stage of a live-cell imaging microscope equipped with an environmental chamber to maintain physiological conditions (37°C, 5% CO2).

-

Image Acquisition: Acquire time-lapse images of the cells progressing through mitosis using appropriate fluorescence channels. Images are typically captured every 2-5 minutes for several hours.

-

Data Analysis: Analyze the resulting time-lapse movies to identify and quantify chromosome segregation errors, such as lagging chromosomes, anaphase bridges, and chromosome misalignments.

Upstream Regulation and Downstream Effectors of CENPB

The expression and function of CENPB are tightly regulated throughout the cell cycle. CENPB mRNA levels are highest during the G2 phase, suggesting a preparatory role for mitosis.[7] The Mis18 complex, which is involved in the deposition of new CENP-A, has been shown to interact with CENP-C, and CENPB can influence the recruitment of Mis18 complex components.[8]

Downstream of the CENPB-CENP-C interaction, the recruitment of the outer kinetochore machinery, including the KMN network (KNL1/Mis12 complex/Ndc80 complex), is a critical step for microtubule attachment. By stabilizing CENP-C, CENPB ensures the robust assembly of this entire downstream cascade.

Conclusion and Future Directions

CENPB is a crucial, albeit non-essential, component of the machinery that ensures the high fidelity of chromosome segregation. Its role in stabilizing the core centromeric components, CENP-A and CENP-C, provides a redundant and reinforcing mechanism to maintain genomic stability. The quantitative data from depletion studies underscore its importance, revealing a significant increase in chromosome missegregation and aneuploidy in its absence.

For drug development professionals, the centromere and its associated proteins represent a promising class of targets for anti-cancer therapies. Given that many cancer cells exhibit chromosomal instability, further elucidating the precise mechanisms by which CENPB contributes to segregation fidelity could open new avenues for therapeutic intervention. Future research will likely focus on the intricate regulatory networks that control CENPB expression and function, as well as its potential interplay with other cellular pathways involved in DNA repair and cell cycle control. A deeper understanding of these processes will be instrumental in developing novel strategies to combat diseases driven by genomic instability.

References

- 1. DNA sequence-specific binding of CENP-B enhances the fidelity of human centromere function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CENP-B interacts with CENP-C domains containing Mif2 regions responsible for centromere localization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CENP-C reshapes and stabilizes CENP-A nucleosomes at the centromere - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Video: Live Cell Imaging of Chromosome Segregation During Mitosis [jove.com]

- 5. CENP-B promotes the centromeric localization of ZFAT to control transcription of noncoding RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CENP-C functions in centromere assembly, the maintenance of CENP-A asymmetry and epigenetic age in Drosophila germline stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [Relationship between CENP-B gene expression and the cell cycle] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CENP-C recruits M18BP1 to centromeres to promote CENP-A chromatin assembly - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Studying CENPB Gene Function Using Pre-designed siRNA

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the utilization of pre-designed small interfering RNA (siRNA) to investigate the functional roles of Centromere Protein B (CENPB).

Introduction to CENPB and RNA Interference

Centromere Protein B (CENPB) is a highly conserved DNA-binding protein crucial for the structure and function of centromeres, the specialized chromosomal regions essential for proper chromosome segregation during cell division.[1][2][3] CENPB binds to a specific 17-bp sequence, known as the CENP-B box, within the alpha-satellite DNA of centromeres.[1][4][5] It is proposed to play a significant role in the assembly of centromeric structures and the formation of the kinetochore.[4][6] Dysregulation of CENPB has been associated with chromosomal instability and has been implicated in various diseases, including some cancers.[3][6]

Pre-designed siRNA for CENPB

Table 1: Components of a Typical Pre-designed CENPB siRNA Kit

| Component | Description | Purpose |

| CENPB siRNA (≥3 duplexes) | Synthetically designed siRNAs targeting different regions of the CENPB mRNA. | To ensure at least one siRNA effectively knocks down the target gene with high specificity. |

| Negative Control siRNA | A non-targeting siRNA sequence that does not correspond to any known gene in the target organism. | To differentiate sequence-specific silencing from non-specific effects of the transfection process.[7] |

| Positive Control siRNA | An siRNA targeting a well-characterized housekeeping gene (e.g., GAPDH). | To optimize transfection conditions and confirm the experimental setup is effective for gene silencing.[7] |

| FAM-labeled Negative Control | A negative control siRNA conjugated with a fluorescent dye (e.g., FAM). | To visually assess transfection efficiency using fluorescence microscopy. |

Experimental Protocols

General Experimental Workflow for CENPB Knockdown

The process of using siRNA to study CENPB function involves a series of sequential steps from cell preparation to functional analysis. The overall workflow is depicted below.

References

- 1. CENPB centromere protein B [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 2. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 3. CENPB promotes the proliferation of hepatocellular carcinoma and is directly regulated by miR-29a - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BioGPS - Mobile [biogps.org]

- 5. uniprot.org [uniprot.org]

- 6. cusabio.com [cusabio.com]

- 7. RNAi Four-Step Workflow | Thermo Fisher Scientific - SG [thermofisher.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

The Architect of Centromeric Integrity: Unraveling CENP-B's Pivotal Role in Kinetochore Assembly

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The precise segregation of chromosomes during cell division is fundamental to maintaining genomic stability, and at the heart of this process lies the kinetochore, a complex protein machinery assembled on a specialized chromosomal region known as the centromere. While the histone H3 variant CENP-A is recognized as the epigenetic marker of centromere identity, the DNA-binding protein CENP-B plays a critical, albeit nuanced, role in ensuring the fidelity of this process. This technical guide provides a comprehensive exploration of CENP-B's function in kinetochore assembly, consolidating current understanding of its molecular interactions, regulatory mechanisms, and its emerging significance as a potential therapeutic target. Through detailed data summaries, experimental protocols, and pathway visualizations, this document serves as a vital resource for professionals engaged in cell biology research and the development of novel anti-cancer therapeutics.

Introduction: The Dual Nature of CENP-B in Centromere Function

Centromere protein B (CENP-B) is a highly conserved DNA-binding protein that specifically recognizes a 17-base pair sequence known as the CENP-B box, which is prevalent within the α-satellite DNA repeats of most human centromeres.[1] Historically, the essentiality of CENP-B has been debated, given that the Y chromosome and neocentromeres lack CENP-B boxes, and CENP-B knockout mice are viable.[2][3] However, a growing body of evidence reveals that CENP-B is not merely a structural component but an active participant in fortifying centromere structure and function. It plays a crucial role in the de novo formation of centromeres on artificial chromosomes and enhances the stability and proper function of established centromeres.[3][4] This guide will delve into the molecular underpinnings of CENP-B's contribution to the assembly and maintenance of a functional kinetochore.

Molecular Interactions: CENP-B as a Scaffold for Kinetochore Assembly

CENP-B's influence on kinetochore assembly is mediated through a network of interactions with both centromeric DNA and key kinetochore proteins.

Sequence-Specific DNA Binding

CENP-B is unique among the constitutive centromere-associated network (CCAN) proteins in its ability to bind DNA in a sequence-specific manner. The N-terminal domain of CENP-B contains a helix-loop-helix motif that recognizes and binds to the CENP-B box within the α-satellite DNA repeats.[1][5] This interaction is fundamental to its role in organizing the higher-order chromatin structure of the centromere.[6] The C-terminal domain of CENP-B facilitates its dimerization, allowing it to bridge two distant CENP-B boxes and potentially induce DNA looping, which contributes to the compaction of centromeric chromatin.[1][7]

Interaction with CENP-A and CENP-C

CENP-B directly interacts with both CENP-A, the cornerstone of centromeric chromatin, and CENP-C, a critical inner kinetochore protein that bridges the centromeric chromatin to the outer kinetochore.[2][8] The interaction with the N-terminal tail of CENP-A helps to stabilize CENP-A at the centromere.[2] The interaction with CENP-C is particularly significant, as it provides a parallel pathway for CENP-C recruitment and stabilization at the centromere, independent of the canonical CENP-A-CENP-C interaction.[2][9] This dual recruitment mechanism enhances the robustness of kinetochore assembly.[2]

// Nodes Alpha_Satellite_DNA [label="α-Satellite DNA\n(CENP-B Box)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CENPB [label="CENP-B", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CENPA [label="CENP-A Nucleosome", fillcolor="#FBBC05", fontcolor="#202124"]; CENPC [label="CENP-C", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inner_Kinetochore [label="Inner Kinetochore\nAssembly", shape=ellipse, fillcolor="#F1F3F4"]; Outer_Kinetochore [label="Outer Kinetochore\n(Microtubule Binding)", shape=ellipse, fillcolor="#F1F3F4"];

// Edges Alpha_Satellite_DNA -> CENPB [label="Binds to"]; CENPB -> CENPA [label="Interacts with\n(stabilizes)"]; CENPB -> CENPC [label="Directly binds &\nrecruits/stabilizes"]; CENPA -> CENPC [label="Recruits"]; CENPC -> Inner_Kinetochore [label="Nucleates"]; Inner_Kinetochore -> Outer_Kinetochore [label="Recruits"];

// Invisible edges for layout {rank=same; CENPA; CENPB;} } .dot Figure 1: Core signaling pathway of CENP-B in kinetochore assembly.

Quantitative Impact of CENP-B on Kinetochore Integrity and Chromosome Segregation

The functional significance of CENP-B is underscored by quantitative analyses of cells with depleted or absent CENP-B. These studies consistently demonstrate a reduction in the levels of key kinetochore components and an increase in chromosome segregation errors.

| Experimental System | CENP-B Status | Effect on CENP-C Levels at Centromeres | Chromosome Missegregation Rate | Reference |

| Human DLD-1 cells | siRNA-mediated depletion | ~50% reduction | Several-fold increase | [2] |

| Mouse Embryonic Fibroblasts (MEFs) | CENP-B knockout | Significant reduction | Increased micronuclei formation | [2] |

| Human PD-NC4 cells (Neocentromere) | Endogenous (CENP-B absent at neocentromere) | 49% reduction compared to other centromeres | Higher missegregation of the neocentromere chromosome | [2] |